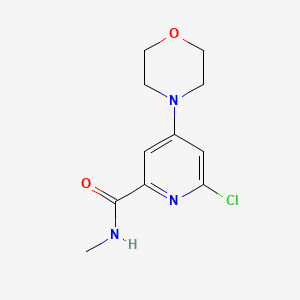![molecular formula C12H14N2O3 B13879716 [5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)
[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol is a complex organic compound with a unique structure that combines a pyridine ring with an oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-4-hydroxyoxazole with 2-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced oxazole rings, and substituted pyridine rings, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, [5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions and processes.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.
Benzotrifluoride: Another compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
What sets [5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol apart from similar compounds is its combination of a pyridine ring with an oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O3/c1-8-12(9(2)17-14-8)7-16-11-4-3-10(6-15)13-5-11/h3-5,15H,6-7H2,1-2H3 |
InChIキー |
BPJRBHIXJYAAAL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)COC2=CN=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)

![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)

![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)


![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
